

2,3-Diketo-L-gulonic Acid: A Foundational Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2,3-Diketo-L-gulonic acid*

Cat. No.: *B1216105*

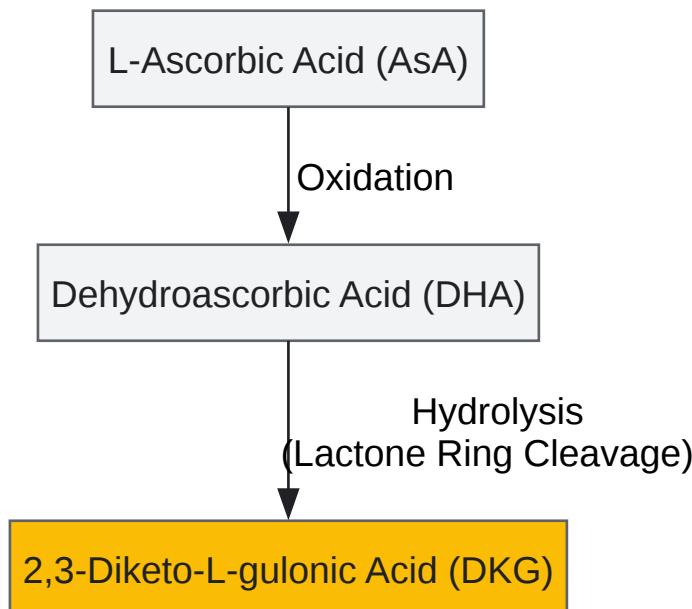
[Get Quote](#)

Introduction

2,3-Diketo-L-gulonic acid (DKG) is a carbohydrate acid and a key intermediate in the metabolic pathway of L-ascorbic acid (Vitamin C).^{[1][2]} It is formed through the irreversible degradation of dehydroascorbic acid (DHA).^[3] As a highly unstable compound, DKG plays a complex and significant role in various biological processes, acting as both an antioxidant and a pro-oxidant depending on the context.^{[3][4]} Its unique chemical properties and bioactivity make it a critical subject of study for researchers in fields ranging from cellular biology and plant physiology to drug development and food science. This guide provides an in-depth overview of the foundational research on DKG, including its chemical properties, synthesis, biological functions, and key experimental protocols.

Chemical and Physical Properties

2,3-Diketo-L-gulonic acid, systematically named (4R,5S)-4,5,6-trihydroxy-2,3-dioxohexanoic acid, is a six-carbon molecule derived from the oxidation of L-ascorbic acid.^[5] Its structure features keto groups at the C2 and C3 positions and a carboxylic acid at the C1 position.^[5]


Property	Value	Reference
Molecular Formula	C ₆ H ₈ O ₇	[1][5][6][7]
Molecular Weight	192.12 g/mol	[1][5][6][7]
IUPAC Name	(4R,5S)-4,5,6-trihydroxy-2,3-dioxohexanoic acid	[5][8]
CAS Number	3445-22-5	[1][7]
Boiling Point	580.3°C at 760 mmHg	[1]
Density	1.751 g/cm ³	[1]
Flash Point	318.8°C	[1]
pKa (strongest acidic)	1.22 ± 0.54 (Predicted)	[1]
Solubility	Soluble in water, DMSO, DMF	[7]

Synthesis and Formation Pathways

DKG can be formed through both non-enzymatic and enzymatic routes, primarily originating from the degradation of Vitamin C.[3]

Formation from L-Ascorbic Acid

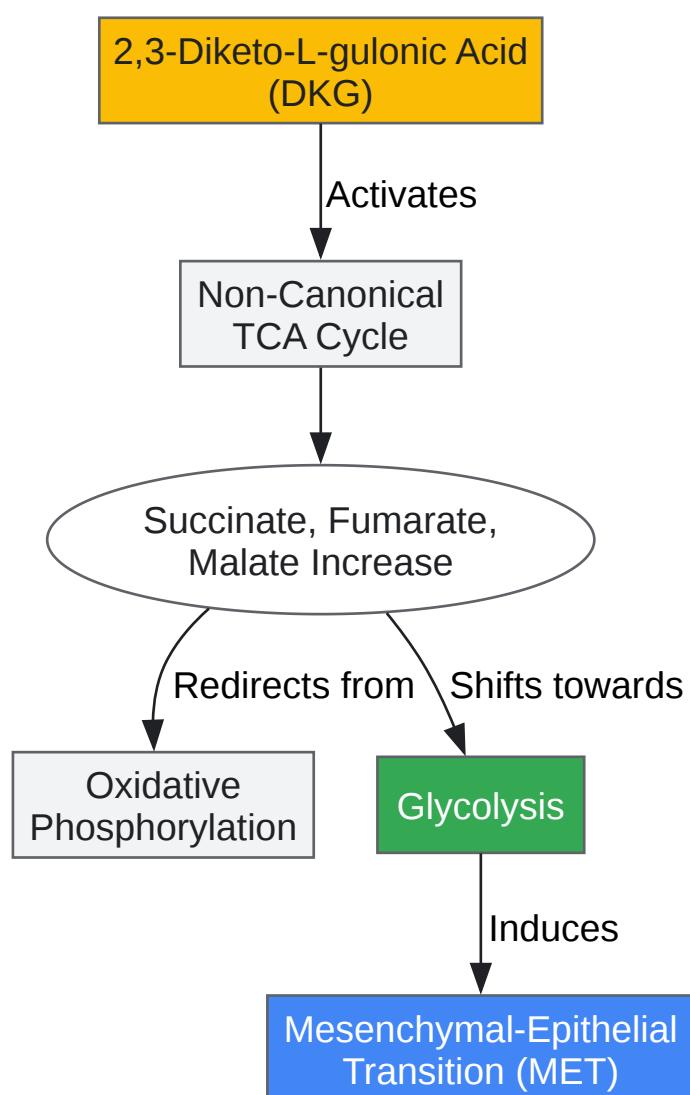
The primary pathway for DKG formation begins with the oxidation of L-ascorbic acid (AsA) to dehydroascorbic acid (DHA).[9] DHA is unstable in aqueous solutions and undergoes hydrolysis, which involves the cleavage of its lactone ring, to form DKG.[4][10] This delactonization is generally considered irreversible, although some relactonization to DHA can occur at lower pH values.[4]

[Click to download full resolution via product page](#)

Caption: Formation pathway of DKG from L-Ascorbic Acid.

Methods of Synthesis

Several methods are employed for the synthesis of DKG for research and industrial purposes.


- Oxidation of Dehydroascorbic Acid: This is a common laboratory-scale method where DHA is hydrolyzed in a basic solution, such as sodium hydroxide, to yield DKG.^[5] The reaction is then stopped by acidification.^[5]
- Microbial Fermentation: For large-scale production, certain bacterial strains, like *Corynebacterium* species, can convert L-sorbose into DKG through specific enzymatic pathways.^[5] This method is valued for its efficiency.^[5]
- Chemical Synthesis: Direct oxidation of L-ascorbic acid using oxidizing agents like potassium iodate under controlled conditions can also produce DKG.^[5]

Biological Role and Signaling Pathways

DKG exhibits significant and complex bioactivity, influencing cellular processes through both Vitamin C-dependent and -independent mechanisms.^{[3][11]}

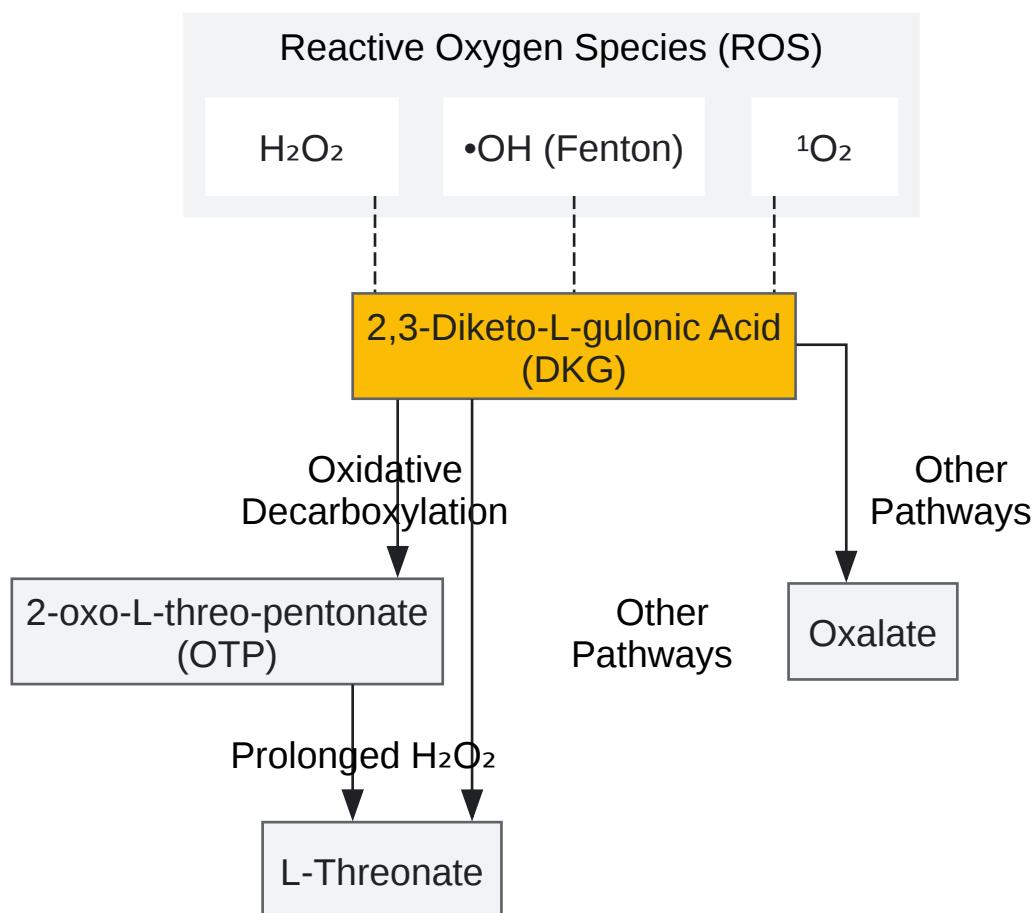
Role in Somatic Cell Reprogramming

In the context of somatic cell reprogramming, DKG has been shown to play a crucial role.[3][11] It facilitates the mesenchymal-epithelial transition (MET), a critical initial step in this process.[3][11] DKG achieves this by activating glycolysis and a non-canonical tricarboxylic acid (TCA) cycle.[3][11] This alternative TCA cycle is marked by elevated levels of succinate, fumarate, and malate, which shifts cellular energy production from oxidative phosphorylation towards glycolysis.[3][11]

[Click to download full resolution via product page](#)

Caption: DKG's role in activating glycolysis and MET.

Dual Redox Activity


DKG and its degradation products exhibit a dual role in redox biology.

- **Antioxidant Activity:** DKG can have a potent antioxidative effect. For instance, it has been shown to protect against the copper-dependent oxidative modification of lipoproteins.[\[3\]](#)[\[12\]](#) This is attributed to its ability to participate in redox cycling and scavenge free radicals.[\[5\]](#)
- **Pro-oxidant Activity:** Conversely, DKG breakdown products can act as pro-oxidants.[\[3\]](#) They can non-enzymatically generate hydrogen peroxide (H_2O_2), which is a key signaling molecule in processes like plant cell wall loosening and pathogen defense.[\[3\]](#)[\[4\]](#)

Degradation and Metabolism

DKG is highly unstable and readily degrades into a variety of other compounds.[\[4\]](#) The specific degradation products depend on the conditions, such as pH and the presence of reactive oxygen species (ROS).[\[4\]](#)[\[10\]](#)

In the presence of different ROS, DKG is oxidized into distinct products. For example, hydrogen peroxide (H_2O_2), Fenton mixture (generating $\cdot OH$), and singlet oxygen (1O_2) can oxidatively decarboxylate DKG to form 2-oxo-L-threo-pentonate (OTP).[\[10\]](#)[\[13\]](#) Further prolonged treatment with H_2O_2 can convert OTP to L-threonate.[\[10\]](#)[\[13\]](#) In biological systems, DKG can also be metabolized to oxalate and L-threonate.[\[4\]](#)

[Click to download full resolution via product page](#)

Caption: Degradation pathways of DKG by various ROS.

Experimental Protocols

Protocol 1: Preparation of 2,3-Diketo-L-gulonic Acid

This protocol details the preparation of DKG via the hydrolysis of dehydroascorbic acid (DHA), a common method for laboratory use.[5][10]

Materials:

- Dehydroascorbic acid (DHA)
- Sodium hydroxide (NaOH) solution (e.g., 0.75 M)
- Acetic acid solution (e.g., 1.5 M)

- Dimethylformamide (DMF)
- Distilled water
- Storage vials

Procedure:

- Prepare a stock solution of DHA in DMF (e.g., 3 M).
- In a suitable reaction vessel, mix a small volume of the DHA solution (e.g., 40 μ L) with the NaOH solution (e.g., 200 μ L).
- Incubate the mixture for a short, defined period (e.g., 30 seconds) at a controlled temperature (e.g., 4°C) to allow for hydrolysis of the lactone ring.[10][14] Note: DKG is unstable at room temperature.[3][14]
- To halt the reaction, add the acetic acid solution (e.g., 200 μ L).[10] This neutralizes the base and stabilizes the DKG.
- Dilute the final solution with distilled water to a desired concentration (e.g., 50 mM).
- Aliquot the DKG solution into vials and store immediately at -20°C or -80°C to prevent degradation.[3][10]

Protocol 2: Determination of DKG in Biological Samples by Thin-Layer Chromatography (TLC)

This method allows for the separation and quantification of DKG from L-ascorbic acid and dehydroascorbic acid in tissues, blood, or urine.[15]

Materials:

- Biological sample (tissue, blood, urine)
- 4% Trichloroacetic acid (TCA)
- Stannous chloride (SnCl_2)

- Bromine water
- Thiourea solution
- 2,4-dinitrophenylhydrazine (DNPH) solution
- Silica gel G TLC plates
- Developing solvent: Ethyl acetate-chloroform-acetic acid (50:50:5 v/v)[15]
- Extraction solvent: Ethyl acetate-toluene (1:3 v/v)[15]
- Spectrophotometer

Procedure:

- Sample Extraction: Homogenize the biological sample (0.1-2 g tissue or 5 mL blood/urine) with 10-15 mL of 4% TCA containing 20-50 mg of SnCl_2 . Centrifuge to obtain a clear extract.
- Sample Aliquoting and Treatment:
 - Aliquot 1 (Total Vitamin C + DKG): Treat the extract with bromine water until a permanent yellow color appears to oxidize all ascorbic acid to DHA. Remove excess bromine with a stream of air.
 - Aliquot 2 (DHA + DKG): Add thiourea to the extract to stabilize the existing DHA and DKG.
 - Aliquot 3 (DKG only): Add thioglycolic acid to the extract to reduce DHA to ascorbic acid, leaving only DKG to react.
- Osazone Formation: Add DNPH solution to all three aliquots. Incubate at 37°C for 3 hours to form osazone derivatives. The DKG will form a specific bis-hydrazone.
- TLC Separation:
 - Extract the osazones with a suitable solvent like ethyl acetate. Dry the extract.
 - Redissolve the dried osazones in a small volume of ethyl acetate (50-100 μL).

- Spot the dissolved osazones onto a Silica gel G TLC plate.
- Develop the chromatogram using the ethyl acetate-chloroform-acetic acid solvent system. The osazone of DKG will appear as a distinct red spot at an R_f value of approximately 0.60.[15]
- Quantification:
 - Scrape the red spot corresponding to the DKG osazone from the plate into a test tube.
 - Extract the osazone from the silica gel using the ethyl acetate-toluene mixture.
 - Measure the absorbance of the solution photometrically at 502 nm.[15]
- Calculation: Calculate the concentration of DKG, DHA, and ascorbic acid by comparing the absorbance values from the three treated aliquots.

Conclusion

2,3-Diketo-L-gulonic acid, while often viewed simply as a degradation product of Vitamin C, is a molecule with profound and multifaceted biological activities. Its role in modulating fundamental cellular processes like energy metabolism and cell fate decisions highlights its importance. The inherent instability of DKG presents challenges for researchers but also underscores its reactive nature and potential as a signaling molecule. The experimental protocols and pathways detailed in this guide provide a foundational framework for professionals in the scientific community to further investigate the complex chemistry and biology of DKG, potentially unlocking new therapeutic and biotechnological applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. lookchem.com [lookchem.com]

- 2. 2,3-Diketo-L-gulonic acid | 3445-22-5 [chemicalbook.com]
- 3. 2,3-Diketo-L-gulonic acid|Vitamin C Metabolite|RUO [benchchem.com]
- 4. Metabolites of 2,3-diketogulonate delay peroxidase action and induce non-enzymic H₂O₂ generation: Potential roles in the plant cell wall - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buy 2,3-Diketogulonic acid (EVT-309346) | 3445-22-5 [evitachem.com]
- 6. 2,3-Diketogulonic Acid | C6H8O7 | CID 18871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2,3-Diketo-L-gulonic acid, Purity ≥95% - CD BioGlyco [bioglyco.com]
- 8. Exposome-Explorer - 2,3-Diketogulonic acid (Compound) [exposome-explorer.iarc.fr]
- 9. researchgate.net [researchgate.net]
- 10. The oxidation of dehydroascorbic acid and 2,3-diketogulonate by distinct reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Effects of 2,3-diketo-L-gulonic acid on the oxidation of yolk lipoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. research.ed.ac.uk [research.ed.ac.uk]
- 14. tandfonline.com [tandfonline.com]
- 15. d-nb.info [d-nb.info]
- To cite this document: BenchChem. [2,3-Diketo-L-gulonic Acid: A Foundational Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1216105#2-3-diketo-l-gulonic-acid-foundational-research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com